2-Chloro-6-methylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-6-methylnicotinonitrile and its derivatives has been explored through various methods, including the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine, leading to nucleophilic substitution reactions (Dyadyuchenko et al., 2021). Another method involves the cyclization reaction of a chalcone derivative and malononitrile, highlighting the versatility in synthesis approaches (Suwunwong et al., 2013).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of 2-Chloro-6-methylnicotinonitrile. Studies have utilized spectral methods and X-ray diffraction analysis to confirm the structure of synthesized compounds, providing detailed insights into their molecular geometry and electronic configuration (Dyadyuchenko et al., 2021).
Chemical Reactions and Properties
2-Chloro-6-methylnicotinonitrile undergoes various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are essential for the synthesis of a wide range of heterocyclic compounds with potential biological activities. The compound's reactivity is influenced by its molecular structure, particularly the presence of electron-withdrawing groups that facilitate nucleophilic attacks (Dyadyuchenko et al., 2021).
Scientific Research Applications
Dyadyuchenko et al. (2021) discovered that reacting 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to the selective substitution of the chlorine atom at position 6. This reaction forms triethylammonium 2-a, highlighting a unique chemical transformation process (Dyadyuchenko et al., 2021).
In 2018, Dyadyuchenko et al. also reported that 2,6-diazido-4-methylnicotinonitrile derivatives show potential as novel plant growth regulators, with some derivatives effectively regulating the growth of wheat (Dyadyuchenko et al., 2018).
Ponticello et al. (1980) presented a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a metabolite of (S)-2-(3-t-butylamino-2-hydroxypropoxy)-3-cyanopyridine, from 5-amino-2-chloro-3-methylpyridine (Ponticello et al., 1980).
A 2022 study by Duan et al. developed a facile method for synthesizing 2-methylnicotinonitrile derivatives using nucleophilic recyclization of pyridinium salts (Duan et al., 2022).
In 2011, Zhao Yi-min synthesized 4-methylnicotinonitrile derivatives under mild conditions, offering compounds useful for synthesizing pyridine-type alkaloids (Zhao Yi-min, 2011).
Delvare et al. (2011) achieved highly regioselective synthesis of 4-chloro-6-anilino nicotinonitrile compounds using Palladium(0)-catalyzed C-2 amination of 2,4-dichloropyridines, indicating potential applications in organic synthesis (Delvare et al., 2011).
Safety And Hazards
When handling 2-Chloro-6-methylnicotinonitrile, it’s important to wear personal protective equipment and ensure adequate ventilation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation . The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280, P305, P338, P351 .
properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBNBAYNISAUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334338 | |
Record name | 2-Chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylnicotinonitrile | |
CAS RN |
28900-10-9 | |
Record name | 2-Chloro-6-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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